molecular formula C10H16O B593654 (3E)-cyclodec-3-en-1-one CAS No. 10035-96-8

(3E)-cyclodec-3-en-1-one

Cat. No.: B593654
CAS No.: 10035-96-8
M. Wt: 152.237
InChI Key: RSYGVVRAGPDQHJ-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-cyclodec-3-en-1-one is an organic compound characterized by a ten-membered ring containing a double bond and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: (3E)-cyclodec-3-en-1-one can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a linear diene, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the ten-membered ring.

Industrial Production Methods: In an industrial setting, this compound can be produced via large-scale cyclization reactions. The process often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3E)-cyclodec-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in this compound can participate in electrophilic addition reactions, leading to substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., Br2) can be used under controlled conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated cyclodecenones.

Scientific Research Applications

(3E)-cyclodec-3-en-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: this compound is used in the production of fragrances and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which (3E)-cyclodec-3-en-1-one exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    Cyclodecanone: Similar in structure but lacks the double bond.

    Cyclododecanone: A larger ring size with different chemical properties.

    Cyclooctanone: A smaller ring size, leading to different reactivity.

Uniqueness: (3E)-cyclodec-3-en-1-one’s unique combination of a ten-membered ring, a double bond, and a ketone group distinguishes it from other cyclic ketones

Properties

CAS No.

10035-96-8

Molecular Formula

C10H16O

Molecular Weight

152.237

IUPAC Name

(3E)-cyclodec-3-en-1-one

InChI

InChI=1S/C10H16O/c11-10-8-6-4-2-1-3-5-7-9-10/h4,6H,1-3,5,7-9H2/b6-4+

InChI Key

RSYGVVRAGPDQHJ-GQCTYLIASA-N

SMILES

C1CCCC(=O)CC=CCC1

Synonyms

(E)-3-Cyclodecen-1-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.